Prevalence in Commercial Tablets
In a comparative analysis of eight known impurities in three batches of rosuvastatin calcium tablets, 5-Oxo Rosuvastatin was identified as one of the three impurities with the highest content [1]. This quantitative prevalence differentiates it from other minor or process-related impurities and establishes it as a primary target for method validation and routine monitoring.
| Evidence Dimension | Relative impurity content in commercial tablets |
|---|---|
| Target Compound Data | Content found to be 'more than others' (alongside two other impurities) across three batches |
| Comparator Or Baseline | Five other specified rosuvastatin impurities (D, E, F, G, H) found at lower levels |
| Quantified Difference | The study concluded that impurities A, B, and C (including 5-Oxo Rosuvastatin) should be controlled to NMT 0.5%, while the other five impurities are controlled to NMT 0.2% [1]. |
| Conditions | HPLC analysis using an Agilent extend-C18 column, UV detection at 242 nm, on three batches of rosuvastatin calcium tablets [1]. |
Why This Matters
This evidence justifies the need for a high-purity, well-characterized standard for 5-Oxo Rosuvastatin, as its higher prevalence makes accurate quantification a critical factor in batch release and stability testing.
- [1] Cai, Y., Wu, L., Miao, Y., Zhou, Z., Zhu, J., & Xia, X. (2014). Determination of Eight Impurities of Rosuvastatin Calcium Tablets by HPLC. Chinese Journal of Pharmacovigilance, 11(11), 657. View Source
